molecular formula C32H48BNO4Si B13640663 tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate

Cat. No.: B13640663
M. Wt: 549.6 g/mol
InChI Key: UASISWDKOMPSAG-UHFFFAOYSA-N
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Description

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate is a complex organic compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a tert-butyl group, a dioxaborolane ring, and a triisopropylsilyl-ethynyl group attached to a naphthalene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate typically involves multiple steps:

    Formation of the dioxaborolane ring: This step involves the reaction of a boronic acid derivative with a diol under dehydrating conditions to form the dioxaborolane ring.

    Attachment of the triisopropylsilyl-ethynyl group: This step is achieved through a Sonogashira coupling reaction, where an ethynyl group is coupled with a triisopropylsilyl group in the presence of a palladium catalyst.

    Introduction of the tert-butyl carbamate group: This final step involves the reaction of the naphthalene derivative with tert-butyl chloroformate in the presence of a base to form the carbamate group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the naphthalene core or the dioxaborolane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.

    Biology: The compound can be used in the development of probes for biological imaging and diagnostics.

    Industry: It can be utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can participate in boron-mediated reactions, while the triisopropylsilyl-ethynyl group can engage in interactions with various biomolecules. These interactions can modulate biological processes, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
  • tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-ethynyl)naphthalen-2-yl)carbamate

Uniqueness

tert-Butyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-((triisopropylsilyl)ethynyl)naphthalen-2-yl)carbamate is unique due to the presence of the triisopropylsilyl-ethynyl group, which imparts distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and material science.

Properties

Molecular Formula

C32H48BNO4Si

Molecular Weight

549.6 g/mol

IUPAC Name

tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-yl]carbamate

InChI

InChI=1S/C32H48BNO4Si/c1-21(2)39(22(3)4,23(5)6)18-17-24-15-14-16-25-19-26(34-29(35)36-30(7,8)9)20-27(28(24)25)33-37-31(10,11)32(12,13)38-33/h14-16,19-23H,1-13H3,(H,34,35)

InChI Key

UASISWDKOMPSAG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C(=CC=C3)C#C[Si](C(C)C)(C(C)C)C(C)C)NC(=O)OC(C)(C)C

Origin of Product

United States

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